
N-Trifluoroacetodesmethyl Citalopram-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Trifluoroacetodesmethyl Citalopram-d3 (also known as N-TFC-d3) is a novel drug developed by scientists as a potential treatment for a variety of diseases. It is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) used to treat depression. This compound has been studied extensively for its potential therapeutic applications, as well as its biochemical and physiological effects.
科学的研究の応用
N-TFC-d3 is a useful compound for scientific research, as it can be used to study the pharmacological effects of citalopram in vivo. It has been used in animal models to study the effects of citalopram on behavior and serotonin levels in the brain. Additionally, N-TFC-d3 has been used in clinical trials to assess the efficacy of citalopram in treating depression.
作用機序
The mechanism of action of N-TFC-d3 is similar to that of citalopram. It binds to the serotonin transporter (SERT) and prevents the reuptake of serotonin, resulting in increased levels of serotonin in the synapse. This increased level of serotonin then activates post-synaptic serotonin receptors, resulting in an antidepressant effect.
Biochemical and Physiological Effects
N-TFC-d3 has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase serotonin levels in the brain, as well as reduce anxiety and depression-like behaviors. Additionally, it has been shown to increase levels of the neurotransmitter dopamine in the brain, which is associated with improved cognition and memory.
実験室実験の利点と制限
N-TFC-d3 has several advantages for use in laboratory experiments. It is relatively stable and can be easily synthesized in the laboratory. Additionally, it is labeled with a stable isotope, which allows for easy detection and quantification of the compound in biological samples. The main limitation of N-TFC-d3 is that it is not approved for clinical use, so it cannot be used to treat patients.
将来の方向性
There are several potential future directions for N-TFC-d3. One potential direction is to further explore the mechanism of action of the compound and its effects on serotonin and dopamine levels in the brain. Additionally, further research could be done to develop new synthesis methods for the compound, as well as to explore its potential therapeutic applications in humans. Finally, further research could be done to explore the potential toxic effects of the compound.
合成法
N-TFC-d3 is synthesized through a series of steps starting with the citalopram molecule. The first step involves the addition of trifluoroacetic anhydride (TFA) to the citalopram molecule, which results in the formation of a trifluoroacetylated citalopram molecule. This molecule is then treated with a base, such as sodium hydroxide or potassium hydroxide, to form an ester intermediate. The ester intermediate is then treated with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to reduce the ester to an alcohol. Finally, the alcohol is treated with d3-labeled trifluoroacetic acid to form N-TFC-d3.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Trifluoroacetodesmethyl Citalopram-d3 involves the introduction of a deuterium atom at the methyl position of the citalopram molecule, followed by the substitution of the methyl group with a trifluoroacetyl group.", "Starting Materials": [ "Citalopram-d3", "Trifluoroacetic anhydride", "Triethylamine", "Dichloromethane", "Methanol", "Sodium bicarbonate", "Water" ], "Reaction": [ "To a solution of citalopram-d3 in dichloromethane, add trifluoroacetic anhydride and triethylamine.", "Stir the reaction mixture at room temperature for 24 hours.", "Quench the reaction by adding a solution of sodium bicarbonate in water.", "Extract the organic layer with dichloromethane.", "Wash the organic layer with water and dry over sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain N-Trifluoroacetodesmethyl Citalopram-d3." ] } | |
CAS番号 |
1189981-17-6 |
製品名 |
N-Trifluoroacetodesmethyl Citalopram-d3 |
分子式 |
C21H18F4N2O2 |
分子量 |
409.399 |
IUPAC名 |
N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3/i1D3 |
InChIキー |
AIVUSJIHPDCSPS-FIBGUPNXSA-N |
SMILES |
CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



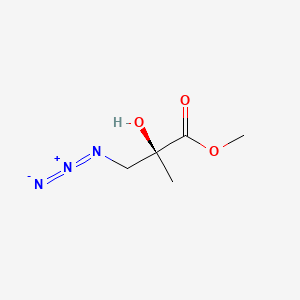
![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)

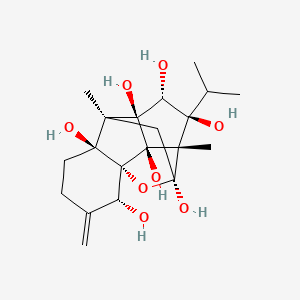
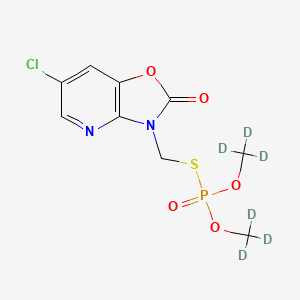

![N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide](/img/structure/B563272.png)
![(5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B563275.png)
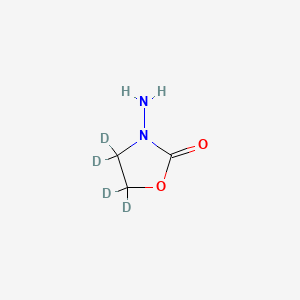

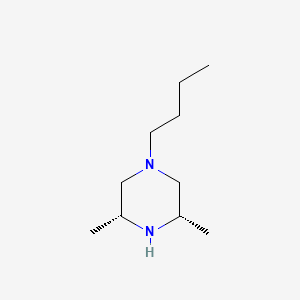
![[4-[3-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] hydrogen sulfate](/img/structure/B563284.png)